4-Bromothiophene-3-carbothioic acid amide
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Overview
Description
4-Bromothiophene-3-carbothioic acid amide is an organic compound with the molecular formula C5H4BrNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom at the 4-position and a carbothioic acid amide group at the 3-position makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromothiophene-3-carbothioic acid amide typically involves the bromination of thiophene derivatives followed by the introduction of the carbothioic acid amide group. One common method is the bromination of thiophene-3-carboxylic acid, followed by conversion to the corresponding acid chloride, and subsequent reaction with ammonia or an amine to form the amide.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Bromothiophene-3-carbothioic acid amide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.
Oxidation Products: Oxidized derivatives of thiophene.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
4-Bromothiophene-3-carbothioic acid amide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-bromothiophene-3-carbothioic acid amide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, altering their activity. The exact pathways involved can vary, but typically involve binding to active sites or modulating signal transduction pathways.
Comparison with Similar Compounds
- 4-Bromothiophene-3-carboxylic acid
- 4-Bromothiophene-3-carboxamide
- 2-Bromo-3-thiophenecarboxylic acid
Comparison: 4-Bromothiophene-3-carbothioic acid amide is unique due to the presence of the carbothioic acid amide group, which imparts distinct chemical and physical properties compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromothiophene-3-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS2/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXPIQFLOXBPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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